Product packaging for 2-(Trifluoromethyl)azepane hydrochloride(Cat. No.:CAS No. 1227494-16-7)

2-(Trifluoromethyl)azepane hydrochloride

Cat. No.: B2718270
CAS No.: 1227494-16-7
M. Wt: 203.63
InChI Key: ZNYAGOHOVJJDSI-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)azepane hydrochloride (CAS 1227494-16-7) is a chemical compound with the molecular formula C7H13ClF3N and a molecular weight of 203.63-204 Da . It is an azepane-based scaffold functionalized with a trifluoromethyl group, a combination of significant interest in modern medicinal chemistry. The incorporation of the trifluoromethyl group is a widely employed strategy to fine-tune the properties of organic molecules, as it can enhance metabolic stability, influence lipophilicity, and improve cell membrane permeability . Azepane, a seven-membered nitrogen-containing ring, is a valuable scaffold in drug discovery, with recent research highlighting novel azepane derivatives as potent inhibitors of targets like monoamine transporters, suggesting potential for central nervous system (CNS) drug development . This makes this compound a highly valuable building block for medicinal chemists. Its primary research application is as a versatile synthetic intermediate. Researchers can utilize this compound to construct more complex molecules for pharmaceutical and agrochemical research, particularly in the synthesis of novel bioactive compounds and for exploring structure-activity relationships (SAR) . The compound is offered with a high purity of 95% and is available for research use only from multiple chemical suppliers, with various pack sizes ranging from 50 mg to 5 g . This product is intended for laboratory research by qualified professionals and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13ClF3N B2718270 2-(Trifluoromethyl)azepane hydrochloride CAS No. 1227494-16-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)azepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)6-4-2-1-3-5-11-6;/h6,11H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYAGOHOVJJDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Trifluoromethyl Azepane and Its Derivatives

Strategies for Azepane Ring Construction

The primary approaches to building the 2-(trifluoromethyl)azepane (B1655554) core can be broadly categorized as ring-closing methodologies, which form the seven-membered ring from an acyclic precursor, and ring-expansion methodologies, which enlarge a smaller, pre-existing ring.

Ring-closing strategies are fundamental in heterocycle synthesis. For azepanes, methods like Ring-Closing Metathesis (RCM) and intramolecular reductive amination have proven effective.

Ring-Closing Metathesis (RCM): This powerful reaction utilizes ruthenium-based catalysts to form cyclic olefins from acyclic diene precursors. RCM has been successfully applied to the synthesis of various azepane derivatives, including those fused to other ring systems. nih.gov The strategy involves preparing a suitable N-alkenyl-pent-4-en-1-amine derivative which, upon exposure to a catalyst like Grubbs' catalyst, undergoes intramolecular metathesis to form a tetrahydro-1H-azepine, which can then be reduced to the corresponding azepane.

Intramolecular Reductive Amination: This method involves the cyclization of an amino-aldehyde or amino-ketone precursor. For instance, the oxidative cleavage of a dihydroxylated cyclohexene derivative can produce an open-chain dialdehyde. u-szeged.hu Subsequent treatment of this intermediate with 2,2,2-trifluoroethylamine hydrochloride in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) triggers a double reductive amination, closing the ring to form a substituted N-(2,2,2-trifluoroethyl)azepane. u-szeged.hu This strategy has also been used to create complex, heavily hydroxylated azepane iminosugars.

Ring-expansion reactions provide an alternative and often highly efficient route to seven-membered rings by leveraging the thermodynamic stability of five- and six-membered ring precursors.

A highly effective and stereoselective method for synthesizing 4-substituted α-trifluoromethyl azepanes involves the ring expansion of trifluoromethylated pyrrolidines. scienceopen.comacs.org This strategy begins with a chiral precursor, such as L-proline, to ensure an enantioenriched final product. acs.orgresearchgate.net The key step is the regioselective ring-opening of a bicyclic azetidinium intermediate by various nucleophiles. acs.orgresearchgate.net The presence of the trifluoromethyl group is crucial as it directs the regioselectivity of the ring expansion, ensuring the desired azepane structure is formed. acs.org This chirality transfer from the starting material allows for the synthesis of azepanes with high enantiomeric excess. acs.orgresearchgate.net

Table 1: Ring Expansion of Pyrrolidine (B122466) Derivatives to Azepanes

Precursor Intermediate Nucleophile Product Key Feature Reference
L-Proline Bicyclic azetidinium ion Various nucleophiles 4-Substituted α-trifluoromethyl azepane High enantiomeric excess; CF₃ group directs regioselectivity acs.org, researchgate.net
Trifluoromethylated Pyrrolidines Bicyclic azetidinium ion Various nucleophiles 4-Substituted 2-(trifluoromethyl)azepanes Stereospecific ring expansion scienceopen.com

While direct synthesis of 2-(trifluoromethyl)azepane from β-lactam intermediates is not extensively documented in the provided literature, the general methodology of transamidative ring expansion of N-ω-halogenoalkyl-β-lactams is a well-established route to medium-sized azalactams. This process involves the intramolecular displacement of a terminal halide by the β-lactam nitrogen, followed by cleavage and re-ligation of the amide bond to form an expanded ring. For example, N-(3-Halogenopropyl)-4-phenylazetidin-2-ones have been shown to undergo amination and subsequent ring expansion to yield an eight-membered 1,5-diazacyclooctan-2-one in high yield. rsc.org This strategy is highly effective for synthesizing 7-, 8-, and 9-membered rings. rsc.org This established chemical principle suggests a potential, though underexplored, pathway where a suitably functionalized β-lactam could serve as a precursor to a trifluoromethylated azepane derivative.

Highly strained rings, such as aziridines, are excellent precursors for ring-expansion reactions. A selective synthesis of functionalized trifluoromethylated azepanes can be achieved starting from 1-tosyl-2-(trifluoromethyl)aziridine. researchgate.net The process involves the generation and alkylation of the 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion with an appropriate ω,ω'-dihaloalkane, such as 1-bromo-4-chlorobutane. researchgate.net The subsequent ring-expansion is triggered by a variety of nucleophiles, leading to 3-CF₃-azepanes bearing diverse functionalized side chains. researchgate.net While not leading to azepanes, related strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes have been investigated to produce substituted 2-(trifluoromethyl)azetidines, further demonstrating the utility of strained nitrogen heterocycles in synthesizing fluorinated scaffolds. nih.govresearchgate.net

Controlling stereochemistry is paramount in the synthesis of bioactive molecules. Several asymmetric strategies have been developed to access specific enantiomers of substituted azepanes.

A prominent strategy, as mentioned previously, is the use of a chiral pool starting material like L-proline. acs.orgresearchgate.net This approach allows for the synthesis of enantioenriched 4-substituted α-trifluoromethyl azepanes by transferring the inherent chirality of the starting material to the final product. acs.org

Another powerful approach involves the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate. This key step can simultaneously generate substituents at the C2 and C5 positions of the azepane ring in a highly stereoselective manner, leading to (2S,5S)-5-substituted-azepane-2-carboxylate derivatives. acs.orgnih.gov More broadly, copper-catalyzed asymmetric intramolecular cyclizations have been developed for the synthesis of related dibenzo[b,d]azepine structures, achieving excellent diastereo- and enantioselectivities. us.es These methods highlight the ongoing development of robust and scalable asymmetric syntheses to meet the demands of drug discovery projects. acs.orgnih.govmdpi.com

Stereocontrolled and Asymmetric Synthesis

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. A notable strategy for the synthesis of enantio-enriched 4-substituted α-trifluoromethyl azepanes utilizes L-proline as a chiral starting material. acs.orgnih.govresearchgate.net This approach involves the ring expansion of trifluoromethyl-substituted pyrrolidines. The key step is the regioselective ring-opening of a bicyclic azetidinium intermediate by various nucleophiles. acs.orgnih.gov The presence of the trifluoromethyl group directs the regioselectivity of this ring expansion, and crucially, the chirality from the starting L-proline is effectively transferred to the final azepane product, resulting in high enantiomeric excess. acs.orgnih.gov

Another approach to achieve enantioselectivity in the synthesis of azepane scaffolds involves asymmetric catalysis. For instance, palladium-catalyzed asymmetric allylic alkylation has been used to generate optically active cyclic α-allyl-β-oxoesters, which can then be converted to annulated azepanes. chemistryviews.org While not directly demonstrated for 2-(trifluoromethyl)azepane, this method highlights the potential of catalytic enantioselective strategies in accessing chiral azepane derivatives.

Diastereoselective Control

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. In the context of azepane synthesis, diastereoselectivity can be achieved through various methods, including substrate-controlled reactions and the use of chiral auxiliaries. For instance, the synthesis of diastereomerically pure azepane derivatives has been accomplished through the ring expansion of piperidines with excellent stereoselectivity and regioselectivity. mdpi.com

While specific examples detailing diastereoselective control in the synthesis of 2-(trifluoromethyl)azepane are not extensively documented, principles from related heterocyclic systems can be applied. For example, in the synthesis of 2-(trifluoromethyl)azetidines, diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines is a key step. nih.gov The subsequent strain-release ring-opening reactions of the resulting 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes allow for the formation of diversely substituted azetidines with defined stereochemistry. nih.gov These principles of using rigid bicyclic intermediates to control stereochemistry could potentially be extended to the synthesis of substituted 2-(trifluoromethyl)azepanes.

Chirality Transfer Mechanisms

Chirality transfer is a powerful strategy in asymmetric synthesis where the stereochemical information from a chiral starting material or reagent is transmitted to the product. As mentioned in the enantioselective approaches, the synthesis of 4-substituted α-trifluoromethyl azepanes from L-proline is a prime example of a chirality transfer mechanism. acs.orgnih.gov The inherent chirality of L-proline is preserved throughout the reaction sequence, ultimately dictating the absolute configuration of the newly formed stereocenter in the azepane ring.

Another strategy for chirality transfer involves the use of a relay catalysis system. For the synthesis of chiral azepines, a combination of a gold(I) catalyst and tetrapeptide bis-quaternary phosphonium salts has been developed. researchgate.net This system facilitates a cascade reaction that includes a 1-aza-Cope rearrangement, where a ring-opening process preserves the stereocenters and leads to the formation of chiral azepines with high stereoselectivity. researchgate.net This highlights the potential of sophisticated catalytic systems to mediate complex rearrangements with excellent chirality transfer.

Introduction of the Trifluoromethyl Moiety

The incorporation of a trifluoromethyl group is a critical step in the synthesis of 2-(trifluoromethyl)azepane. This can be achieved through either direct trifluoromethylation of a pre-formed azepane ring or by utilizing building blocks that already contain the trifluoromethyl group.

Direct Trifluoromethylation Methods

Direct C-H trifluoromethylation of heterocyclic compounds is a highly sought-after transformation as it offers an atom-economical and straightforward route to trifluoromethylated derivatives. nih.gov General methods for the direct trifluoromethylation of a broad range of electron-deficient and electron-rich heteroaromatic systems have been developed using benchtop stable trifluoromethyl radical sources. nih.gov These protocols are operationally simple and exhibit high functional group tolerance. nih.gov While the direct trifluoromethylation of 2-azepane itself has not been specifically reported, these general methods for innate C-H trifluoromethylation of nitrogen heterocycles represent a promising avenue for future research in this area. nih.govnih.gov The regioselectivity of such reactions can sometimes be influenced by the choice of solvent. nih.gov

Indirect Incorporation via Trifluoromethylated Building Blocks

A more common and often more controlled method for introducing the trifluoromethyl group is through the use of trifluoromethylated building blocks. This approach involves constructing the azepane ring from smaller molecules that already contain the CF3 group.

A notable example involves the use of 1-tosyl-2-(trifluoromethyl)aziridine as a key building block. nih.gov The synthetic route proceeds through the generation and alkylation of the 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion with ω,ω'-dihaloalkanes. nih.gov This is followed by a ring-expansion protocol, triggered by a variety of nucleophiles, to yield functionalized 2-(trifluoromethyl)pyrrolidines, 2-(trifluoromethyl)piperidines, and 3-(trifluoromethyl)azepanes. nih.gov

Another versatile building block approach utilizes 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which are accessible from 2-(trifluoromethyl)-2H-azirines. nih.gov These strained bicyclic compounds undergo strain-release ring-opening reactions with various reagents to provide access to diversely substituted 2-(trifluoromethyl)azetidines. nih.gov Although this method yields a four-membered ring, the principles of using strained, trifluoromethylated building blocks for the synthesis of larger nitrogen heterocycles are well-established.

The following table summarizes some of the key trifluoromethylated building blocks and the resulting heterocyclic products.

Trifluoromethylated Building BlockResulting Heterocycle(s)Reference
1-Tosyl-2-(trifluoromethyl)aziridine2-CF3-pyrrolidines, 2-CF3-piperidines, 3-CF3-azepanes nih.gov
2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane2-(Trifluoromethyl)azetidines nih.gov
L-Proline (used to generate trifluoromethylated pyrrolidines)4-Substituted α-trifluoromethyl azepanes acs.orgnih.gov

Continuous-Flow Synthesis Approaches

Continuous-flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. uc.ptgoflow.at While the specific application of continuous-flow synthesis to 2-(trifluoromethyl)azepane has not been extensively reported, the general principles and benefits of this technology are highly relevant for the synthesis of active pharmaceutical ingredients (APIs) and complex heterocyclic molecules. uc.ptgoflow.atnih.gov

Continuous-flow systems can be particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. uc.pt For instance, C-N bond formation, a key step in the synthesis of many nitrogen heterocycles, has been successfully performed in a continuous-flow setup for the synthesis of a medicinally relevant piperazine derivative. mdpi.com This involved a two-step consecutive reduction process, highlighting the potential for multi-step syntheses in a continuous manner. mdpi.com

Given the increasing importance of trifluoromethylated heterocycles in medicinal chemistry, the development of continuous-flow methods for their synthesis is a logical and promising area for future development. The translation of existing batch syntheses of 2-(trifluoromethyl)azepane and its derivatives to a continuous-flow process could offer significant advantages in terms of efficiency, safety, and scalability.

Organometallic and Catalytic Transformations in Azepane Synthesis

The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds, such as the azepane ring, is of significant interest in medicinal chemistry due to the unique physicochemical properties it imparts. Organometallic and catalytic transformations offer sophisticated and efficient methodologies for the synthesis of these complex structures. Various transition metals, including copper, rhodium, palladium, and nickel, have been employed to catalyze key bond-forming and rearrangement reactions, enabling the construction of the seven-membered azepane ring with a trifluoromethyl substituent.

One of the prominent catalytic strategies for the synthesis of enantio-enriched 4-substituted α-trifluoromethyl azepanes involves a stereospecific ring expansion of trifluoromethylated pyrrolidines. nih.govacs.orgresearchgate.netresearchgate.net This methodology leverages readily available starting materials, such as L-proline, to construct the chiral pyrrolidine precursor. The key transformation is the regioselective ring-opening of a bicyclic azetidinium intermediate, a process influenced by the presence of the trifluoromethyl group. nih.govacs.org This approach allows for the introduction of various substituents at the 4-position of the azepane ring with a high degree of stereocontrol. nih.gov

The synthesis begins with the preparation of trifluoromethylated pyrrolidines from L-proline. These pyrrolidines then undergo a ring expansion, which is triggered by the formation of a bicyclic azetidinium intermediate. The subsequent nucleophilic attack on this strained intermediate leads to the formation of the seven-membered azepane ring. The regioselectivity of this ring-opening is directed by the electron-withdrawing nature of the trifluoromethyl group, favoring the formation of the desired 2-(trifluoromethyl)azepane scaffold. nih.govacs.org A variety of nucleophiles can be employed in this step, leading to a diverse range of 4-substituted azepane derivatives. nih.gov

Table 1: Synthesis of cis-2,4-disubstituted Azepanes via Ring Expansion
EntryNucleophileProductYield (%)d.r.ee (%)
1PhSNacis-4-(phenylthio)-2-(trifluoromethyl)azepane derivative85>20:1>99
2NaN3cis-4-azido-2-(trifluoromethyl)azepane derivative82>20:1>99
3KCNcis-4-cyano-2-(trifluoromethyl)azepane derivative75>20:1>99
4NaOAccis-4-acetoxy-2-(trifluoromethyl)azepane derivative60>20:1>99
Data derived from studies on the ring expansion of trifluoromethylated pyrrolidines. The reaction demonstrates high yields, diastereoselectivity (d.r.), and enantiomeric excess (ee) for various nucleophiles.
Table 2: Synthesis of trans-2,4-disubstituted Azepanes via Ring Expansion
EntryNucleophileProductYield (%)d.r.ee (%)
1PhMgBrtrans-4-phenyl-2-(trifluoromethyl)azepane derivative70>20:1>99
2MeMgBrtrans-4-methyl-2-(trifluoromethyl)azepane derivative65>20:1>99
3AllylMgBrtrans-4-allyl-2-(trifluoromethyl)azepane derivative72>20:1>99
The use of organometallic nucleophiles, such as Grignard reagents, leads to the formation of trans-substituted azepanes with excellent stereocontrol.

In addition to ring expansion strategies, other catalytic methods are being explored for the synthesis of trifluoromethylated azepanes and their precursors. Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes has been shown to be an efficient method for preparing trifluoromethyl-substituted azepine-2-carboxylates. nih.govresearchgate.net These unsaturated azepine derivatives can potentially serve as precursors for 2-(trifluoromethyl)azepanes through subsequent catalytic hydrogenation.

Furthermore, rhodium-catalyzed transannulation reactions of N-perfluoroalkyl-1,2,3-triazoles have been utilized to synthesize a variety of N-fluoroalkyl-substituted heterocycles, including azepines. nih.govrsc.org Palladium-catalyzed reactions have also been instrumental in the synthesis of trifluoromethylated heterocycles, including methods for the trifluoromethylation of arenes and the synthesis of azepines from pyrrolidines. semanticscholar.orgnih.govnih.govacs.orgd-nb.info Nickel catalysis has emerged as a powerful tool for various trifluoromethylation reactions and for the synthesis of chiral trifluoromethylated alkanes, showcasing its potential for the construction of complex fluorinated molecules. nih.govthieme-connect.comacs.orgrsc.org

While direct catalytic synthesis of 2-(trifluoromethyl)azepane remains a developing area, the existing methodologies, particularly the catalytic ring expansion of pyrrolidine derivatives, provide a robust and versatile platform for accessing this important class of compounds. The continued development of novel organometallic and catalytic transformations is expected to further expand the synthetic toolbox for preparing trifluoromethylated azepanes and their derivatives.

Chemical Transformations and Reactivity of 2 Trifluoromethyl Azepane Derivatives

Functionalization Strategies

Functionalization of the 2-(trifluoromethyl)azepane (B1655554) scaffold is critical for introducing chemical diversity and developing new molecular entities. Key strategies include metal-catalyzed cyclizations and ring-expansion reactions that build the azepane core while simultaneously installing functional groups.

One prominent method involves the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes. This process efficiently yields trifluoromethyl-substituted azepine-2-carboxylates and their phosphonate (B1237965) analogues. nih.govbohrium.com The reaction proceeds by the intermolecular addition of a primary or secondary amine to a copper-activated triple bond, followed by an intramolecular cyclization, constructing the seven-membered ring. bohrium.com A variety of amines can be utilized, leading to a range of functionalized azepine derivatives in moderate to good yields. nih.gov

Table 1: Cu(I)-Catalyzed Synthesis of 2-(Trifluoromethyl)azepine-2-carboxylate Derivatives
EntryAmineProductYield (%)
1AnilineMethyl 1-methyl-4-methylene-6-(phenylamino)-2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate65
2p-ToluidineMethyl 6-((4-methylphenyl)amino)-1-methyl-4-methylene-2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate61
3N-BenzylethanamineMethyl 6-(benzyl(ethyl)amino)-1-methyl-4-methylene-2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate45
43,5-DimethoxyanilineMethyl 6-((3,5-dimethoxyphenyl)amino)-1-methyl-4-methylene-2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate58
53-(Trifluoromethyl)anilineMethyl 1-methyl-4-methylene-2-(trifluoromethyl)-6-((3-(trifluoromethyl)phenyl)amino)-2,3,4,5-tetrahydro-1H-azepine-2-carboxylate48

Data sourced from Philippova et al. (2022). nih.govmdpi.com

Another powerful strategy is the ring expansion of smaller, strained nitrogen heterocycles. Research has demonstrated the selective synthesis of functionalized 3-(trifluoromethyl)azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. lookchem.com This multi-step process involves the generation and alkylation of the 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion with ω,ω'-dihaloalkanes. The subsequent ring-expansion is triggered by a diverse array of nucleophiles, resulting in CF3-azaheterocycles with various functionalized side chains. lookchem.comresearchgate.net

Derivatization for Advanced Chemical Scaffolds

The azepane motif is a privileged structure in medicinal chemistry, recognized as one of the most frequently used ring systems in small-molecule drugs. researchgate.netacs.org Derivatization of the 2-(trifluoromethyl)azepane core allows for the creation of advanced chemical scaffolds with tailored physicochemical and pharmacological properties. The incorporation of the trifluoromethyl group is a key strategy in modern drug design, often used to enhance metabolic stability, binding affinity, and membrane permeability. nih.govnih.gov

The functionalized azepine carboxylates and phosphonates generated via copper-catalyzed cyclization serve as versatile intermediates for further chemical elaboration. nih.gov These compounds are advanced scaffolds in their own right, providing multiple reaction handles for building molecular complexity. Similarly, bicyclic azepanes have been explored as potent neuropharmacological scaffolds, highlighting the potential of using the azepane ring as a foundation for constructing complex, three-dimensional molecules for drug discovery. unibe.ch The synthesis of these scaffolds can be achieved through methods like the Beckmann rearrangement of cyclohexanone (B45756) oximes, which has been identified as a promising route to azepane-containing structures. acs.org

Ring Interconversion Reactions

Ring interconversion reactions, particularly ring expansions, are a cornerstone for the synthesis of azepane derivatives. These methods provide access to the seven-membered ring system from more readily available smaller rings.

A highly effective approach is the ring expansion of 2-(trifluoromethyl)aziridine derivatives. This method allows for the synthesis of functionalized 2-CF3-pyrrolidines, 2-CF3-piperidines, and 3-CF3-azepanes from a common precursor. researchgate.net The key transformation involves the reaction of 2-(ω-chloroalkyl)-1-tosyl-2-(trifluoromethyl)aziridines with various nucleophiles, which induces ring opening of the strained aziridine (B145994) followed by intramolecular cyclization to form the larger, more stable azepane ring. lookchem.com

Furthermore, the synthesis of di- and tri-substituted fluoroalkylated azepanes has been achieved through the ring expansion of pyrrolidines, proceeding via the regioselective attack of nucleophiles on a bicyclic azetidinium intermediate. researchgate.net The stereoselective and regioselective expansion of piperidine (B6355638) rings has also been developed as a direct route to azepane and azepine derivatives, demonstrating the versatility of ring expansion strategies in this field. rsc.org

Mechanistic Investigations of Azepane Ring Chemistry

Pericyclic reactions represent a powerful class of transformations in organic synthesis. The aza-Cope rearrangement, a rsc.orgrsc.org-sigmatropic shift involving a nitrogen atom, is of particular relevance. wikipedia.org In the context of related systems, an efficient iridium-catalyzed cascade umpolung allylation/2-aza-Cope rearrangement has been developed for the synthesis of quaternary trifluoromethylated α-amino acid derivatives. nih.gov In this sequence, a sterically congested intermediate undergoes a stereospecific aza-Cope rearrangement through a highly ordered chair-like transition state, where the bulky CF3 group occupies a favorable equatorial position to release steric strain. nih.gov This highlights a plausible mechanistic pathway that could be exploited in the chemistry of 2-(trifluoromethyl)azepane derivatives.

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement in which an alkyl or aryl group migrates to an adjacent carbon, typically to form a more stable carbocation. wikipedia.orglscollege.ac.in This rearrangement is fundamental in reactions involving carbocation intermediates. libretexts.org While specific examples involving the 2-(trifluoromethyl)azepane ring are not extensively documented, any reaction pathway that generates a carbocation intermediate on the azepane skeleton could potentially undergo such a rearrangement, driven by the formation of a more stable cationic species or the relief of ring strain. youtube.com

Cycloaddition reactions are a primary method for constructing the azepine ring system. The [4+3] cycloaddition, in particular, has been effectively utilized to build the seven-membered azepine skeleton. Various catalytic systems have been developed to facilitate this transformation. For instance, a gold(III)-catalyzed synthesis of azepines via the annulation of unsaturated imines and propargyl esters has been reported. nih.gov Cooperative aza-[4+3] cycloadditions have also been shown to produce diverse azepino[3,4-b]indoles from simple starting materials. rsc.org Other catalytic methods include palladium-catalyzed asymmetric [4+3] cyclization and rhodium(II)-catalyzed formal (4+3)-cycloadditions between vinyl ketenes and N-sulfonyl-1,2,3-triazoles to form azepinone products. researchgate.netnsf.gov

While many cycloaddition strategies build the ring, reactions of pre-formed trifluoromethylated heterocycles are also known. For example, related fluorinated azides can undergo copper(I)-catalyzed [3+2] cycloaddition with alkynes to form triazoles, demonstrating the utility of fluorinated building blocks in such reactions. nih.gov

The reactivity of the 2-(trifluoromethyl)azepane ring is dominated by the strong electron-withdrawing nature of the CF3 group. This group significantly reduces the basicity and nucleophilicity of the ring nitrogen atom compared to non-fluorinated analogues. nih.gov This electronic effect is a critical consideration in planning synthetic transformations, as reactions that rely on the nitrogen's nucleophilicity may be inhibited or require harsher conditions.

Conversely, the CF3 group enhances the electrophilicity of the C2 carbon to which it is attached. This position becomes more susceptible to nucleophilic attack, provided a suitable leaving group is present. The most prominent example of this reactivity is seen in the ring-expansion synthesis of azepanes from 2-(trifluoromethyl)aziridines. lookchem.com This reaction is triggered by the attack of a wide range of nucleophiles, including halides, amines, alkoxides, cyanide, and thiocyanate, on an electrophilic carbon of the aziridine intermediate, leading to the formation of the functionalized azepane ring. researchgate.net This demonstrates the broad scope of nucleophiles that can react with precursors to trifluoromethylated azepanes, a principle that informs the potential reactivity of the azepane ring itself. Theoretical studies on related heterocycles confirm that halogen or heteroatom substitution significantly redistributes electron density within the ring, altering its reactivity profile. nih.gov

Theoretical and Computational Chemistry Studies

Conformational Analysis of the Azepane Ring System

The azepane ring is a seven-membered saturated heterocycle characterized by significant conformational flexibility. nih.govresearchgate.net Unlike the well-defined chair conformation of cyclohexane, the azepane ring can exist in several low-energy conformations, such as twist-chair and twist-boat forms. The introduction of substituents dramatically influences this conformational landscape.

The trifluoromethyl (CF3) group is a potent modulator of molecular properties due to its unique characteristics. It is significantly larger and more lipophilic than a methyl group and possesses a strong electron-withdrawing inductive effect. mdpi.com These properties exert a profound influence on the conformational preference of the azepane ring.

The substitution of a trifluoromethyl group at the C2 position is expected to introduce significant steric and electronic bias. Research on other fluorinated azepanes has shown that even a single fluorine atom can bias the ring toward one major conformation. rsc.org The bulky CF3 group would create a strong preference for conformations that place it in a pseudo-equatorial position to minimize steric clashes with the rest of the ring. Furthermore, the strong electron-withdrawing nature of the CF3 group can alter bond lengths and angles in its vicinity, further influencing the ring's geometry. mdpi.com This conformational locking can have significant implications for the molecule's biological activity by presenting a more defined shape for receptor binding. The presence of the trifluoromethyl group has been shown to induce high regioselectivity in synthetic reactions, underscoring its powerful stereoelectronic influence. researchgate.netmdpi.com

Table 1: Comparison of Properties: Methyl vs. Trifluoromethyl Group
PropertyMethyl Group (-CH3)Trifluoromethyl Group (-CF3)Reference
Size (van der Waals radius)~2.0 Å~2.7 Å mdpi.com
Electronic EffectWeakly electron-donatingStrongly electron-withdrawing mdpi.comresearchgate.net
Lipophilicity (Hansch π value)+0.56+0.88 mdpi.com
Metabolic StabilitySusceptible to oxidationHighly stable to metabolic degradation mdpi.com

Seven-membered rings like azepane are subject to considerable ring strain, which is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring). Computational methods are employed to calculate the strain energy of different conformers to identify the most stable structures.

While specific strain energy calculations for 2-(Trifluoromethyl)azepane (B1655554) hydrochloride are not detailed in the available literature, the principles of such calculations are well-established. Theoretical models can map the potential energy surface of the molecule, identifying local minima that correspond to stable conformers. For the 2-(Trifluoromethyl)azepane ring, calculations would likely show that conformations minimizing transannular interactions involving the bulky CF3 group are heavily favored. The puckering of the ring would adjust to maximize the distance between the CF3 group and protons on C4, C5, and C6. The protonation of the nitrogen atom to form the hydrochloride salt would also influence the ring's conformation, potentially favoring structures that can accommodate the counter-ion through non-covalent interactions.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are indispensable for a detailed understanding of the electronic properties of a molecule, which govern its stability, interactions, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. nih.govacs.org DFT calculations can be applied to 2-(Trifluoromethyl)azepane to optimize its three-dimensional structure, predict its vibrational spectra, and analyze its electronic properties. dntb.gov.ua In studies of related trifluoromethylated and N-heterocyclic systems, DFT has been successfully used to rationalize reaction mechanisms, predict regioselectivity, and understand the energetic landscape of different conformers. researchgate.netnih.govacs.org By calculating the distribution of electron density, DFT can reveal how the powerful electron-withdrawing CF3 group affects the adjacent atoms in the azepane ring, influencing bond polarities and atomic charges. researchgate.net

Table 2: Common DFT Functionals and Basis Sets for Organic Molecule Analysis
ComponentExamplesTypical ApplicationReference
DFT FunctionalsB3LYP, M06-2X, ωB97X-DCalculating molecular energies, geometries, and electronic properties. researchgate.netnih.govdntb.gov.uaacs.org
Basis Sets6-31G(d), 6-311++G(d,p), def2-TZVPDefining the atomic orbitals used in the calculation to describe the electron distribution. nih.govdntb.gov.uaresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density of a system to define atoms, chemical bonds, and molecular structure. researchgate.net This method is particularly useful for characterizing both strong covalent bonds and weaker non-covalent interactions, such as hydrogen bonds and halogen bonds. mdpi.comresearchgate.net

In 2-(Trifluoromethyl)azepane hydrochloride, QTAIM analysis could be used to:

Characterize C-F bonds: Analyze the topology of the electron density at the bond critical points (BCPs) of the carbon-fluorine bonds to quantify their covalent and ionic character.

Analyze Intermolecular Interactions: Identify and characterize the hydrogen bond between the protonated nitrogen (N-H+) and the chloride anion (Cl-). QTAIM can also probe for other weak interactions, such as C-H···F or C-H···Cl contacts, that may stabilize the crystal lattice. The analysis of electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provides quantitative insight into the strength and nature of these interactions. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. dntb.gov.uaresearchgate.net The energy and spatial distribution of these orbitals indicate where a molecule is most likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For 2-(Trifluoromethyl)azepane, the FMO analysis would be heavily influenced by the CF3 group.

Energy Levels: The strong electron-withdrawing nature of the CF3 group is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted azepane. researchgate.net A lower HOMO energy suggests reduced nucleophilicity, while a lower LUMO energy indicates enhanced electrophilicity, particularly at the carbon atom attached to the CF3 group.

Reactivity: The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov Analysis of the FMOs can predict the most likely sites for nucleophilic or electrophilic attack, providing a theoretical basis for the molecule's observed chemical behavior. researchgate.net

Computational Modeling of Reaction Pathways and Mechanisms

The synthesis of trifluoromethylated azepanes, including 2-(Trifluoromethyl)azepane, can be achieved through various synthetic routes, with computational modeling playing a crucial role in understanding the underlying reaction mechanisms. Two prominent pathways that have been investigated, at least in principle, through theoretical studies are the ring expansion of trifluoromethylated aziridines and the cyclization of functionalized acyclic precursors.

Ring Expansion of Trifluoromethylated Aziridines

One of the key strategies for the synthesis of trifluoromethylated azepanes involves the ring expansion of appropriately substituted trifluoromethylated aziridines. researchgate.netnih.gov This approach leverages the inherent ring strain of the three-membered aziridine (B145994) ring to drive the formation of the larger seven-membered azepane ring system.

A proposed mechanism for this transformation begins with the generation of a 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion, which can be alkylated with a dihaloalkane. researchgate.net The subsequent ring-expansion is triggered by a nucleophile. Computational studies on analogous systems, such as the functionalization of N-alkyl piperidines, have utilized Density Functional Theory (DFT) to analyze the transition states and determine the preferred reaction pathways. acs.org While a specific computational study for 2-(trifluoromethyl)azepane via this route is not extensively detailed in the available literature, the principles from related systems can be applied.

The reaction is thought to proceed through one of two possible mechanistic pathways. The first involves an initial cleavage of the aziridine ring by a nucleophile. For azepane formation, this would involve the use of a precursor such as 2-(4-chlorobutyl)-1-tosyl-2-(trifluoromethyl)aziridine. The intramolecular nucleophilic substitution would then lead to the formation of the seven-membered ring.

Alternatively, a mechanism involving the formation of an aziridinium (B1262131) ylide intermediate has been proposed and supported by DFT computations in related piperidine (B6355638) syntheses. researchgate.net This reactive intermediate can then undergo a sigmatropic rearrangement to furnish the heterocyclic product. The stereospecificity of such reactions is a key aspect that can be rationalized through computational modeling of the transition state energies.

Copper-Catalyzed Tandem Amination/Cyclization

Another promising route to trifluoromethylated azepine derivatives, which are precursors to azepanes, is through a copper(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes. mdpi.com While a detailed computational study of this specific reaction is noted to be ongoing, a feasible mechanism has been proposed based on established copper-catalyzed reactions. mdpi.comnih.gov

The proposed pathway, which could be further elucidated by computational modeling, is as follows:

Formation of a Copper Acetylide: The reaction likely initiates with the formation of a copper acetylide intermediate, a key step in many Cu(I)-catalyzed reactions. mdpi.com

Nucleophilic Addition: An amine then undergoes nucleophilic addition to the copper acetylide.

Intramolecular Cyclization: This is followed by an intramolecular cyclization at the central carbon atom of the pre-activated allene (B1206475) system.

Skeleton Reorganization: A final reorganization of the molecular skeleton affords the seven-membered azepine product. mdpi.com

DFT calculations would be instrumental in determining the energy profile of this catalytic cycle, including the activation energies of each step and the geometries of the transition states. Such studies could also explain the observed regioselectivity and the influence of different amines and substituents on the reaction outcome.

The following table summarizes the key proposed steps in the copper-catalyzed synthesis of trifluoromethylated azepines, which could be the subject of detailed computational investigation.

StepDescriptionKey Intermediate
1Formation of Copper AcetylideCopper Acetylide Complex
2Nucleophilic Addition of AmineAmine-Acetylide Adduct
3Intramolecular CyclizationCyclic Copper Intermediate
4Protonolysis/Product ReleaseTrifluoromethylated Azepine

While comprehensive computational studies specifically targeting the reaction pathways and mechanisms for the synthesis of this compound are still emerging, the application of theoretical chemistry to related systems provides a strong framework for understanding its formation. Future computational investigations will undoubtedly offer more precise insights into the transition states, reaction kinetics, and thermodynamic driving forces, thereby guiding the development of more efficient and selective synthetic methodologies.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Characterization Techniques (NMR, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(Trifluoromethyl)azepane (B1655554) hydrochloride. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) offer complementary information regarding the compound's connectivity, chemical environment, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the atomic-level structure of the molecule in solution. A full suite of NMR experiments is typically employed.

¹H NMR: Proton NMR is used to identify the number of distinct proton environments and their neighboring relationships through spin-spin coupling. For the azepane ring, one would expect a series of complex multiplets in the aliphatic region corresponding to the methylene (B1212753) (-CH₂-) protons. The proton on the carbon bearing the trifluoromethyl group (CF₃) would likely appear as a multiplet due to coupling with both adjacent methylene protons and the fluorine atoms. The N-H proton of the hydrochloride salt would typically appear as a broad singlet, and its chemical shift could be concentration-dependent.

¹³C NMR: Carbon NMR reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for each of the six carbons in the azepane ring. The carbon attached to the trifluoromethyl group would be significantly affected by the fluorine atoms, appearing as a quartet due to ¹JC-F coupling, a characteristic feature that aids in its assignment. nih.gov

¹⁹F NMR: Fluorine NMR is highly specific for fluorinated compounds. A single sharp singlet is expected for the -CF₃ group in 2-(Trifluoromethyl)azepane, as all three fluorine atoms are chemically equivalent, assuming free rotation. nih.gov This technique is highly sensitive and provides unambiguous confirmation of the presence of the trifluoromethyl moiety. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. semanticscholar.org Using techniques like Electrospray Ionization (ESI), the compound is ionized, typically forming the [M+H]⁺ cation corresponding to the free base. nih.govmdpi.com HRMS analyzers, such as Time-of-Flight (TOF) or Orbitrap, measure the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). semanticscholar.org This allows for the unambiguous determination of the molecular formula from the exact mass of the molecular ion, distinguishing it from other potential formulas with the same nominal mass. openreview.net For the free base of the title compound (C₇H₁₂F₃N), the expected exact mass for the protonated molecule [C₇H₁₃F₃N]⁺ would be calculated and compared to the experimental value to confirm its elemental composition. uni.lu

TechniqueInformation ObtainedExpected Observations for 2-(Trifluoromethyl)azepane
¹H NMRProton environments, connectivityComplex multiplets for azepane ring protons; distinct multiplet for H at C2; broad singlet for N-H.
¹³C NMRCarbon skeleton, functional groupsSix unique signals for the azepane ring; characteristic quartet for the C-CF₃ carbon.
¹⁹F NMRPresence and environment of fluorineA single, sharp singlet confirming the -CF₃ group.
HRMS (ESI)Elemental compositionHighly accurate m/z value for the [M+H]⁺ ion, confirming the molecular formula C₇H₁₂F₃N.

X-ray Crystallographic Analysis for Stereochemical Elucidation

While NMR and MS can establish the constitution of a molecule, they often cannot definitively determine its three-dimensional arrangement, particularly its absolute stereochemistry. X-ray crystallography is the gold standard for this purpose, providing an unambiguous and precise model of the molecule's structure in the solid state. nih.gov

The 2-position of the azepane ring in 2-(Trifluoromethyl)azepane hydrochloride is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). For research and potential pharmaceutical applications, isolating and characterizing a single enantiomer is often crucial.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and mathematically analyzed to generate a three-dimensional electron density map of the unit cell. From this map, the precise position of each atom can be determined, yielding detailed information on:

Bond Lengths and Angles: Providing confirmation of the molecular structure.

Conformation: Revealing the specific puckering of the seven-membered azepane ring (e.g., chair, boat, or twist conformation) in the solid state.

Absolute Stereochemistry: For a single enantiomer crystallized with a known chiral reference, the absolute configuration (R or S) of the stereocenter at C2 can be unequivocally assigned using anomalous dispersion methods. nih.gov

Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other and with the chloride counter-ion, showing hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.

This technique is therefore indispensable for the complete structural and stereochemical assignment of chiral molecules like this compound. nih.gov

Parameter DeterminedSignificance for this compound
Molecular ConnectivityConfirms the covalent bonding structure.
Ring ConformationDefines the 3D shape of the azepane ring in the crystal.
Absolute StereochemistryUnambiguously assigns the R/S configuration at the C2 chiral center.
Crystal PackingShows intermolecular forces, including N⁺-H···Cl⁻ hydrogen bonds.

Advanced Solid-State Characterization (e.g., Hirshfeld Surface Analysis)

Beyond the static picture provided by X-ray crystallography, a deeper understanding of the forces governing crystal packing can be achieved through advanced computational methods like Hirshfeld surface analysis. researchgate.net This technique provides a powerful way to visualize and quantify the various intermolecular interactions within a crystal lattice, which are crucial for determining properties like stability, solubility, and morphology. scirp.orgbuketov.edu.kz

Hirshfeld surface analysis partitions the crystal space, defining a unique surface for each molecule where the contribution from its own electron density is equal to the contribution from all other molecules in the crystal. scirp.org This surface can be color-mapped with various properties to highlight intermolecular contacts.

dnorm Surface: The normalized contact distance (dnorm) map is particularly useful. It displays regions where molecules are in close contact. Strong interactions, such as hydrogen bonds, appear as distinct red spots on the surface, indicating contacts shorter than the van der Waals radii. For this compound, prominent red regions would be expected for the N⁺-H···Cl⁻ hydrogen bond. Weaker contacts, like C-H···F interactions involving the trifluoromethyl group, may also be visible.

This analysis provides a detailed picture of the energetic landscape of the crystal, complementing the structural data from X-ray diffraction and offering a deeper understanding of the compound's solid-state behavior.

Role As a Building Block in Complex Chemical Synthesis

Enantioselective Synthesis of Advanced Scaffolds

The development of synthetic routes to enantioenriched trifluoromethylated azaheterocycles is of paramount importance for the creation of novel therapeutics and agrochemicals. While direct enantioselective methodologies employing 2-(Trifluoromethyl)azepane (B1655554) as a prochiral substrate are still an emerging area of research, its synthesis from chiral precursors and its application in diastereoselective reactions highlight its significance in accessing stereochemically defined advanced scaffolds.

A notable strategy involves the asymmetric synthesis of α-trifluoromethylated cyclic amines, which can serve as precursors or structural analogs to 2-(trifluoromethyl)azepane. For instance, highly enantioenriched α'-(trifluoromethyl)pipecolic acids have been prepared through an intramolecular Mannich reaction of a homochiral α-trifluoromethyl-β-amino ketal. This approach underscores the potential for developing stereoselective routes to 2-(trifluoromethyl)azepane by employing chiral auxiliaries or catalysts in cyclization or ring-expansion strategies.

Furthermore, the inherent chirality of 2-(trifluoromethyl)azepane, once resolved into its enantiomers, makes it a valuable scaffold for the diastereoselective synthesis of more complex molecules. The trifluoromethyl group can exert significant steric and electronic influence, directing the approach of incoming reagents to the opposite face of the ring and enabling the construction of new stereocenters with high levels of control.

Precursor/AnalogSynthetic StrategyKey FeaturePotential Application
Homochiral α-Tfm-β-amino ketalIntramolecular Mannich reactionHigh stereoselectivitySynthesis of enantioenriched piperidines and azepanes
Racemic 2-(Trifluoromethyl)azepaneChiral resolutionAccess to enantiopure building blocksDiastereoselective functionalization

Methodology Development in Heterocyclic Chemistry

The synthesis of the 2-(trifluoromethyl)azepane core itself has been a subject of methodological development, providing new tools for heterocyclic chemistry. A key challenge in the synthesis of seven-membered rings is overcoming the entropic barrier to cyclization.

One innovative approach involves a ring-expansion protocol starting from smaller, more readily accessible rings. Research has demonstrated the selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and constitutional isomers like 3-trifluoromethyl-azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. nih.gov This methodology involves the generation and alkylation of a trifluoromethyl-stabilized aziridinyl anion, followed by a nucleophile-triggered ring expansion. nih.gov While this specific example leads to the 3-substituted isomer, the underlying principle of ring expansion of a trifluoromethylated aziridine (B145994) presents a viable strategy for accessing the 2-substituted azepane ring system through careful selection of the linking tether and reaction conditions.

Another significant advancement is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. nih.gov This method has been successfully employed to prepare trifluoromethyl-substituted azepine-2-carboxylates and their phosphorus analogs. nih.gov The resulting unsaturated azepine ring can then be subjected to reduction to afford the saturated 2-(trifluoromethyl)azepane scaffold. This tandem approach provides a convergent and efficient route to highly functionalized azepane derivatives.

Starting MaterialMethodologyProductSignificance
1-Tosyl-2-(trifluoromethyl)aziridineAnion generation, alkylation, and ring expansion3-(Trifluoromethyl)azepanesDemonstrates the feasibility of ring expansion for trifluoromethylated azaheterocycles. nih.gov
Functionalized AllenynesCu(I)-catalyzed tandem amination/cyclizationTrifluoromethyl-substituted azepinesConvergent route to functionalized azepine precursors. nih.gov

Applications in the Construction of Functionalized Molecules

As a building block, 2-(Trifluoromethyl)azepane hydrochloride offers a versatile platform for the construction of a diverse array of functionalized molecules. The secondary amine functionality provides a reactive handle for a wide range of chemical transformations, including N-alkylation, N-acylation, N-arylation, and reductive amination. These reactions allow for the straightforward introduction of various substituents and the integration of the trifluoromethylated azepane motif into larger molecular frameworks.

The presence of the trifluoromethyl group not only imparts desirable physicochemical properties but can also influence the reactivity of the azepane ring. For example, the electron-withdrawing nature of the CF3 group can affect the nucleophilicity of the nitrogen atom and the acidity of adjacent protons.

The synthesis of functionalized trifluoromethylated azaheterocycles is often driven by their potential applications in medicinal chemistry. The azepane scaffold is a privileged structure in drug discovery, and the addition of a trifluoromethyl group can lead to compounds with enhanced biological activity. For instance, trifluoromethylated analogs of known bioactive compounds are often synthesized to explore structure-activity relationships and improve pharmacokinetic profiles.

Reaction TypeReagentsProduct Feature
N-AlkylationAlkyl halides, Aldehydes/Ketones (reductive amination)Introduction of alkyl substituents
N-AcylationAcyl chlorides, Carboxylic acids (coupling agents)Formation of amide linkage
N-ArylationAryl halides (e.g., Buchwald-Hartwig amination)Attachment of aryl or heteroaryl groups

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of trifluoromethylated azepanes, including the hydrochloride salt of 2-(trifluoromethyl)azepane (B1655554), is an area ripe for innovation. Current strategies often rely on multi-step sequences that may involve harsh reagents or produce significant waste. Future research will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic pathways.

One promising approach involves the ring expansion of smaller trifluoromethylated nitrogen heterocycles. For instance, research has demonstrated the synthesis of 4-substituted α-trifluoromethyl azepanes through the ring expansion of trifluoromethylated pyrrolidines derived from L-proline. researchgate.net This method leverages a regioselective ring-opening of a bicyclic azetidinium intermediate, induced by the trifluoromethyl group, to construct the seven-membered azepane ring with high enantiomeric excess. researchgate.net Further exploration of this strategy could lead to more direct and versatile routes to a wider range of substituted 2-(trifluoromethyl)azepanes.

Another avenue for development lies in the application of modern catalytic methods. Copper-catalyzed tandem amination/cyclization reactions have been successfully employed for the synthesis of trifluoromethylated azepines from functionalized allenynes. nih.govmdpi.com Adapting such catalytic systems for the synthesis of saturated azepane rings could provide a more streamlined and sustainable approach. The development of continuous-flow processes also presents an opportunity to prepare trifluoromethylated N-fused heterocycles in a scalable and automated fashion, potentially reducing reaction times and improving yields. researchgate.net

Future synthetic strategies could also focus on the direct trifluoromethylation of pre-formed azepane scaffolds. While challenging, the development of novel trifluoromethylating reagents and catalytic systems for late-stage functionalization would be highly valuable for rapidly generating libraries of diverse 2-(trifluoromethyl)azepane analogs.

Exploration of Underexplored Chemical Transformations

The chemical reactivity of the 2-(trifluoromethyl)azepane core remains largely unexplored. The presence of the electron-withdrawing trifluoromethyl group at the C2 position is expected to significantly influence the reactivity of the azepane ring, particularly the adjacent nitrogen atom and C-H bonds.

Future research should investigate the chemical transformations of this scaffold, moving beyond simple salt formation. For example, the N-H bond of the azepane could be a handle for a variety of functionalizations, including alkylation, acylation, and arylation, to introduce diverse substituents and modulate the compound's properties. The reactivity of the trifluoromethyl group itself, while generally stable, could also be a subject of investigation under specific reaction conditions.

Furthermore, the exploration of ring-opening and ring-contraction reactions of 2-(trifluoromethyl)azepane could lead to the synthesis of other valuable nitrogen-containing heterocycles. The strain-release reactions of smaller trifluoromethylated azabicycles to form azetidines provide a precedent for such transformations. nih.govresearchgate.net Investigating the behavior of the seven-membered azepane ring under similar conditions could unveil novel synthetic pathways. The study of N-trifluoromethyl amines and azoles has highlighted their unique chemical properties and potential in drug design, suggesting that the broader class of trifluoromethylated azaheterocycles warrants deeper investigation. nih.gov

Advanced Computational Insights for Predictive Chemistry

Computational chemistry offers a powerful tool to accelerate the discovery and development of novel compounds and reactions. In the context of 2-(trifluoromethyl)azepane hydrochloride, computational studies can provide valuable insights into its structure, reactivity, and potential applications, guiding experimental efforts.

Future computational work could focus on several key areas. Firstly, conformational analysis of the azepane ring in both the free base and hydrochloride salt form can help elucidate its preferred three-dimensional structure. This is crucial for understanding its interaction with biological targets. The trifluoromethyl group can significantly influence the conformational preferences of the ring system.

Secondly, quantum chemical calculations can be employed to predict the reactivity of 2-(trifluoromethyl)azepane in various chemical transformations. By modeling reaction pathways and transition states, researchers can identify the most promising reactions and optimize experimental conditions. For example, computational studies on trifluoromethylated pyridine (B92270) derivatives have been used to understand their electronic properties and guide their synthesis. researchgate.net Similar approaches could be applied to the azepane system.

Finally, molecular modeling and docking studies can be used to predict the binding affinity of 2-(trifluoromethyl)azepane derivatives to various biological targets. This can help in identifying potential therapeutic applications and in designing new analogs with improved potency and selectivity. By combining computational predictions with experimental validation, the development of novel bioactive molecules based on the 2-(trifluoromethyl)azepane scaffold can be significantly streamlined.

Interactive Data Table: Physicochemical Properties of 2-(Trifluoromethyl)azepane

PropertyValueSource
Molecular FormulaC₇H₁₂F₃NPubChem uni.lu
Monoisotopic Mass167.09218 DaPubChem uni.lu
XlogP (predicted)2.2PubChem uni.lu

Q & A

Q. What is the role of the trifluoromethyl group in the biological activity of 2-(trifluoromethyl)azepane hydrochloride?

The trifluoromethyl (-CF₃) group enhances metabolic stability and binding affinity by increasing lipophilicity and reducing susceptibility to oxidative degradation. Fluorine’s electronegativity strengthens hydrogen bonding and van der Waals interactions with target proteins, as seen in fluorinated neuroleptics (e.g., fluphenazine derivatives) . This group also improves membrane permeability, as demonstrated in analogues with increased CNS penetration .

PropertyImpact of -CF₃ GroupExample from Literature
Metabolic StabilityReduces cytochrome P450 oxidationFluorinated spirocyclic compounds
Binding AffinityEnhances hydrophobic interactionsNeuroleptic drug analogs

Q. What synthetic routes are commonly used to prepare this compound?

Key steps include:

  • Protection/Deprotection : Use of tert-butyl carbamate (Boc) for amine protection, followed by HCl/dioxane deprotection (e.g., 96% yield in Example 381, EP 4 374 877 A2) .
  • Coupling Reactions : Amide bond formation via carbamoyl intermediates under DMF with N-ethyl-N-isopropylpropan-2-amine .
  • Purification : Reverse-phase HPLC (MeCN/water + 0.1% formic acid, YMC-Actus Triart C18 column) .
StepReagents/ConditionsYield/Purity
Deprotection4N HCl/dioxane, RT, 1 hr100% conversion
Alkylation1-Bromo-2-methoxyethane, 80°C, 1.5 hr31% isolated yield

Q. How is this compound characterized analytically?

  • LCMS : Confirms molecular ion ([M+H]⁺) and purity (e.g., m/z 727 for intermediates) .
  • HPLC : Retention times (1.27–1.35 min) under SMD-TFA05 conditions .
  • Chiral Analysis : Enantiomeric excess verified via chiral columns (e.g., (S)-isomer synthesis in Example 405) .

Q. What stability considerations are critical for handling this compound?

  • Storage : Stable under anhydrous conditions; incompatible with strong oxidizers .
  • Decomposition : Forms hydrogen chloride gas and carbon oxides at high temperatures .
  • pH Sensitivity : Hydrochloride salt form ensures solubility in polar solvents but may hydrolyze under basic conditions .

Q. How does the compound’s structure influence its pharmacokinetic properties?

  • Lipophilicity : Increased logP due to -CF₃ enhances blood-brain barrier penetration .
  • Half-Life : Fluorine’s inductive effect slows metabolic clearance, as observed in fluorinated benzodiazepines .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of 2-(trifluoromethyl)azepane derivatives?

  • Catalyst Screening : Tetrabutylammonium iodide improves alkylation efficiency (e.g., 31% → 45% in pilot studies) .
  • Solvent Optimization : DMF enhances solubility of intermediates vs. THF .
  • Temperature Control : 80°C balances reaction rate and byproduct formation .

Q. What methods resolve enantiomeric mixtures of this compound?

  • Chiral HPLC : YMC-Actus Triart C18 columns with formic acid modifiers .
  • Enzymatic Resolution : Lipases or esterases for kinetic separation of (R)- and (S)-isomers .

Q. How are impurities profiled and quantified in this compound?

  • Reference Standards : Use EP/Pharmaceutical-grade impurities (e.g., methylated byproducts) .
  • LCMS/MS : Detects trace sulfonic acid derivatives (e.g., m/z 785 adducts) .
Impurity TypeSourceDetection Method
Alkylation ByproductsIncomplete reactionLCMS (m/z 785)
Hydrolysis ProductsHCl-mediated degradationHPLC retention shift

Q. How to address contradictions in reported bioactivity data across studies?

  • Batch Analysis : Compare impurity profiles (e.g., residual DMF in Example 164 vs. 405) .
  • Assay Validation : Standardize cell-based vs. biochemical assays (e.g., 5-HT receptor binding vs. in vivo efficacy) .

Q. Why might in vitro and in vivo activity data diverge for this compound?

  • Metabolic Activation : Prodrug conversion in liver microsomes (e.g., hydroxylation at sp³ carbons) .
  • Protein Binding : Serum albumin reduces free drug concentration, altering IC50 values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.